Ritobegron ethyl is a synthetic compound classified as a selective beta-3 adrenergic receptor agonist, primarily developed for the treatment of overactive bladder syndrome. Its chemical formula is , and it is known for its ability to relax the detrusor muscle of the bladder, thereby reducing urinary urgency and frequency. The compound is an ethyl ester prodrug of KUC-7322, which means that it is metabolized in the body to produce the active form that exerts therapeutic effects .
The major products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Ritobegron ethyl selectively binds to beta-3 adrenergic receptors, which are predominantly found in the bladder and adipose tissue. Upon binding, it activates these receptors, leading to an increase in cyclic adenosine monophosphate levels. This action results in the relaxation of the detrusor muscle in the bladder, effectively alleviating symptoms associated with overactive bladder syndrome. The compound's selectivity for beta-3 adrenergic receptors minimizes side effects commonly associated with other adrenergic receptor agonists .
Industrial production methods are optimized for efficiency and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques such as chromatography .
Ritobegron ethyl is primarily investigated for its therapeutic potential in treating overactive bladder syndrome. Additionally, it serves as a model compound for studying beta-3 adrenergic receptor interactions and developing new synthetic methodologies within pharmaceutical research. Its unique properties make it a candidate for further exploration in various medical applications .
Ritobegron ethyl has been studied for potential drug interactions. For example:
These interactions highlight the importance of understanding how Ritobegron ethyl behaves in conjunction with other medications .
Several compounds share structural or functional similarities with Ritobegron ethyl. These include:
| Compound | Type | Selectivity | Main Use |
|---|---|---|---|
| Ritobegron ethyl | Synthetic beta-3 agonist | High | Overactive bladder syndrome |
| Mirabegron | Synthetic beta-3 agonist | High | Overactive bladder syndrome |
| Solabegron | Synthetic beta-3 agonist | Moderate | Overactive bladder syndrome |
| Norepinephrine | Natural catecholamine | Low | General adrenergic effects |
Ritobegron ethyl's uniqueness lies in its high selectivity for beta-3 adrenergic receptors and its specific application as a prodrug, enhancing its therapeutic profile while minimizing side effects compared to other compounds targeting similar pathways .
Ritobegron ethyl possesses the molecular formula C23H31NO5 with a molecular weight of 401.5 grams per mole [2] [6]. The compound exhibits a complex molecular architecture characterized by a phenoxyacetate backbone linked to a hydroxyphenylpropanolamine moiety [7]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as ethyl 2-[4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]-2,5-dimethylphenoxy]acetate [7] [8].
The structural framework of ritobegron ethyl consists of several distinct functional domains that contribute to its biological activity [2]. The molecule contains a phenoxyacetate ester group serving as the prodrug moiety, which undergoes hydrolytic cleavage to release the active compound [5]. The hydroxyphenylpropanolamine segment represents the pharmacologically active portion that interacts with beta-3 adrenergic receptors [2].
| Structural Component | Chemical Feature | Molecular Contribution |
|---|---|---|
| Phenoxyacetate ester | Ethyl ester linkage | Prodrug functionality [5] |
| Dimethylphenoxy ring | 2,5-dimethyl substitution | Receptor selectivity [2] |
| Hydroxyphenyl group | Para-hydroxyl substitution | Receptor binding [2] |
| Propanolamine chain | Secondary amine with hydroxyl | Stereochemical activity [7] |
The Standard Molecular Input Line Entry System representation is: CCOC(=O)COC1=CC(=C(C=C1C)CCNC@@HC@@HO)C [8] [3]. The International Chemical Identifier string provides: InChI=1S/C23H31NO5/c1-5-28-22(26)14-29-21-13-15(2)19(12-16(21)3)10-11-24-17(4)23(27)18-6-8-20(25)9-7-18/h6-9,12-13,17,23-25,27H,5,10-11,14H2,1-4H3/t17-,23-/m0/s1 [8] [3].
Ritobegron ethyl exhibits absolute stereochemistry with two defined stereocenters that are critical for its beta-3 adrenoceptor selectivity [7] [9]. The compound contains specific stereochemical configurations at positions (1R,2S), which confer the desired pharmacological properties [7] [9]. The stereochemical arrangement is designated as having defined stereocenters numbering 2 out of 2 possible stereocenters, with no geometric isomerism centers present [9] [3].
The stereochemical configuration follows the (1R,2S) nomenclature, where the stereocenter at the secondary amine position displays R configuration, and the adjacent hydroxyl-bearing carbon exhibits S configuration [7] [9]. This specific stereochemical arrangement is essential for optimal receptor binding affinity and selectivity [7]. The compound does not possess geometric isomerism centers, simplifying its stereochemical profile compared to compounds containing double bonds or cyclic structures [9] [3].
| Stereocenter Position | Configuration | Importance |
|---|---|---|
| Secondary amine carbon | R configuration | Receptor binding specificity [7] |
| Hydroxyl-bearing carbon | S configuration | Optimal pharmacological activity [7] |
| Total stereocenters | 2 defined centers | Complete stereochemical control [9] |
| Geometric centers | 0 centers | No E/Z isomerism [9] |
The optical activity of ritobegron ethyl is classified as unspecified in current literature, though the compound maintains absolute stereochemistry throughout its molecular structure [9] [3]. The stereochemical integrity is crucial for the compound's function as a selective beta-3 adrenergic receptor agonist, as incorrect stereochemistry could significantly reduce biological activity or alter selectivity profiles [7].
Ritobegron ethyl demonstrates characteristic physical properties that influence its pharmaceutical applications and stability profile [2] [10]. The compound appears as a solid powder under standard conditions with specific storage requirements to maintain stability [2]. The molecular weight of 401.5 grams per mole places it within the typical range for oral pharmaceutical compounds [2] [6].
The compound exhibits limited aqueous solubility, characteristic of lipophilic drug molecules designed for membrane permeation [10]. Storage recommendations specify refrigerated conditions between 0-10 degrees Celsius with protection from air and heat sensitivity [11]. The compound requires storage under inert gas conditions to prevent oxidative degradation [11].
| Physical Property | Value/Characteristic | Significance |
|---|---|---|
| Molecular weight | 401.5 g/mol | Optimal for oral absorption [2] [6] |
| Physical state | Solid powder | Pharmaceutical formulation [2] |
| Storage temperature | 0-10°C refrigerated | Stability maintenance [11] |
| Air sensitivity | Requires inert atmosphere | Oxidation prevention [11] |
| Heat sensitivity | Temperature-controlled storage | Thermal degradation prevention [11] |
Hydrolytic stability represents a critical parameter for ritobegron ethyl, as the compound functions as an ester prodrug designed for enzymatic hydrolysis [5] [10]. The hydrolysis rate varies significantly across species, with carboxylesterases catalyzing the conversion to the active metabolite KUC-7322 [5]. In human liver microsomes, the hydrolysis proceeds through carboxylesterase-mediated mechanisms rather than cytochrome P450 pathways [5].
The compound exhibits thermal stability considerations that require controlled storage conditions to prevent degradation [11]. Temperature excursions above recommended storage conditions can lead to accelerated degradation and reduced pharmaceutical efficacy [12]. The stability profile supports the compound's development as a pharmaceutical agent requiring proper storage and handling protocols [11].
Ritobegron ethyl hydrochloride represents the primary salt form utilized in pharmaceutical development, with the molecular formula C23H32ClNO5 and molecular weight of 438.0 grams per mole [13] [7]. The hydrochloride salt formation enhances solubility and stability characteristics compared to the free base form [7]. The salt formation involves protonation of the secondary amine group with hydrochloric acid, creating a more stable and water-soluble pharmaceutical form [7].
The hydrochloride salt exhibits improved pharmaceutical properties including enhanced dissolution characteristics and formulation compatibility [7]. The crystalline structure of the hydrochloride salt has been optimized for pharmaceutical processing and stability [7]. The salt form demonstrates superior handling characteristics and reduced hygroscopicity compared to alternative salt forms [7].
| Salt Form | Molecular Formula | Molecular Weight | Advantages |
|---|---|---|---|
| Free base | C23H31NO5 | 401.5 g/mol | Chemical stability [2] |
| Hydrochloride | C23H32ClNO5 | 438.0 g/mol | Enhanced solubility [13] [7] |
| Alternative salts | Various | Variable | Specialized applications [7] |
The crystalline structure analysis reveals specific polymorphic considerations that affect pharmaceutical processing and stability [7]. The hydrochloride salt crystallizes in a defined crystal system that provides optimal stability and dissolution characteristics [7]. Crystal morphology influences particle size distribution and powder flow properties important for pharmaceutical manufacturing [7].
Solid-state characterization demonstrates that the hydrochloride salt maintains structural integrity under standard pharmaceutical storage conditions [7]. The crystalline form exhibits predictable dissolution behavior essential for consistent pharmaceutical performance [7]. Processing conditions during salt formation and crystallization significantly influence the final crystalline properties and pharmaceutical performance [7].
The structure-property relationships of ritobegron ethyl demonstrate sophisticated molecular design principles that optimize both prodrug functionality and receptor selectivity [2] [5]. The phenoxyacetate ester linkage serves as a biocleavable prodrug moiety that enhances oral bioavailability while providing controlled release of the active metabolite [5] [10]. The specific positioning of methyl substituents on the phenoxy ring contributes to receptor selectivity and metabolic stability [2].
The hydroxyphenylpropanolamine segment provides the essential pharmacophore for beta-3 adrenergic receptor interaction [2]. The stereochemical configuration at the two chiral centers directly influences receptor binding affinity and selectivity over other adrenergic receptor subtypes [7]. The para-hydroxyl group on the phenyl ring participates in critical hydrogen bonding interactions with the receptor binding site [2] [14].
| Structural Feature | Property Influence | Functional Outcome |
|---|---|---|
| Ethyl ester group | Enhanced lipophilicity | Improved membrane permeation [5] |
| Dimethyl substitution | Steric protection | Metabolic stability [2] |
| Hydroxyl groups | Hydrogen bonding | Receptor binding affinity [2] [14] |
| Stereochemical centers | Spatial orientation | Receptor selectivity [7] |
The prodrug design strategy demonstrates how structural modification can address pharmaceutical limitations of the parent compound [5] [10]. Esterification of the carboxylic acid functionality significantly improves oral absorption while maintaining the ability to release the active compound through enzymatic hydrolysis [5]. The hydrolysis rate can be modulated through structural modifications to the ester linkage [5].
The relationship between molecular structure and beta-3 adrenergic receptor selectivity involves multiple structural elements working in concert [2]. The overall molecular architecture positions key functional groups for optimal receptor interaction while minimizing binding to beta-1 and beta-2 adrenergic receptor subtypes [2] [15]. The selectivity profile demonstrates 301-fold and 32-fold higher selectivity for beta-3 receptors compared to beta-1 and beta-2 receptors respectively [15].